4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone
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Overview
Description
4-Chloro-2-fluoro-2’-pyrrolidinomethyl benzophenone is a complex organic compound with the molecular formula C18H17ClFNO and a molecular weight of 317.79 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the benzophenone core, along with a pyrrolidinomethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-2-fluoro-2’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core through a Friedel-Crafts acylation reaction.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro groups are introduced via halogenation reactions using appropriate reagents such as chlorine and fluorine sources.
Attachment of Pyrrolidinomethyl Group: The final step involves the nucleophilic substitution reaction where the pyrrolidinomethyl group is attached to the benzophenone core.
Industrial production methods often involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
4-Chloro-2-fluoro-2’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-fluoro-2’-pyrrolidinomethyl benzophenone is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials science research.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pyrrolidinomethyl group contributes to the compound’s overall stability and bioavailability. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Chloro-2-fluoro-2’-pyrrolidinomethyl benzophenone can be compared with similar compounds such as:
4-Chloro-2-fluoro benzophenone: Lacks the pyrrolidinomethyl group, resulting in different chemical properties and applications.
2-Fluoro-2’-pyrrolidinomethyl benzophenone: Lacks the chloro substituent, affecting its reactivity and binding affinity.
4-Chloro-2’-pyrrolidinomethyl benzophenone: Lacks the fluoro substituent, leading to variations in its chemical behavior.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJWXBPTXOJGPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643666 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-91-9 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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